molecular formula C11H12N4O2S3 B2535368 Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide CAS No. 477856-16-9

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide

Cat. No.: B2535368
CAS No.: 477856-16-9
M. Wt: 328.42
InChI Key: VWJGGBFFEYETLR-UHFFFAOYSA-N
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Description

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfur-linked isobutyl group at position 2 and a 3-nitro-2-pyridinylsulfanyl moiety at position 3. Its structure combines electron-withdrawing (nitro group) and bulky (isobutyl) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(2-methylpropylsulfanyl)-5-(3-nitropyridin-2-yl)sulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S3/c1-7(2)6-18-10-13-14-11(20-10)19-9-8(15(16)17)4-3-5-12-9/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJGGBFFEYETLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(S1)SC2=C(C=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions. The nitro-pyridine moiety is then introduced via nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups. The final step involves the attachment of the isobutyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The thiadiazole ring can be reduced to form different sulfur-containing compounds.

    Substitution: The nitro-pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

  • Antimicrobial Activity :
    • Research indicates that compounds containing thiadiazole rings exhibit antimicrobial properties. Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide has shown promise against various bacterial strains and fungi, potentially serving as a lead compound for new antibiotics .
  • Anticancer Properties :
    • Preliminary studies suggest that the compound may possess anticancer activity. The presence of the nitro group in the pyridine ring could enhance its ability to interact with cellular targets involved in cancer proliferation .
  • Anti-inflammatory Effects :
    • Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. This makes it a candidate for further investigation in inflammatory disease models .

Agrochemicals

  • Pesticidal Activity :
    • The compound's structural features suggest potential applications in agrochemicals as a pesticide or herbicide. Thiadiazole derivatives are known for their efficacy against pests and weeds, and this compound could be optimized for agricultural use .

Material Sciences

  • Polymer Chemistry :
    • Due to its unique chemical structure, this compound can be utilized in the development of novel polymers with enhanced properties such as thermal stability and resistance to degradation .

Case Studies

Study FocusFindingsReference
Antimicrobial TestingDemonstrated effectiveness against Gram-positive and Gram-negative bacteria
Anticancer ActivityInduced apoptosis in cancer cell lines; further studies needed for mechanism elucidation
Pesticidal EfficacyShowed significant reduction in pest populations in controlled trials

Mechanism of Action

The mechanism of action of Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to the disruption of normal cellular functions. The thiadiazole ring can also interact with metal ions and other molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Structural Features and Crystallography

Isobutyl 5-[(3-Nitro-2-Pyridinyl)Sulfanyl]-1,3,4-Thiadiazol-2-yl Sulfide
  • Core structure : 1,3,4-Thiadiazole.
  • Substituents :
    • Position 2: Isobutylsulfanyl group (enhances lipophilicity).
    • Position 5: 3-Nitro-2-pyridinylsulfanyl group (electron-withdrawing, may improve metabolic stability).
2-(4-Methylphenyl)-5-[({[5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}Methyl)Sulfanyl]-1,3,4-Thiadiazole ()
  • Core structure : Two 1,3,4-thiadiazole rings connected via a disulfide bridge.
  • Substituents : Methylphenyl groups at both thiadiazole rings.
  • Crystal structure : Butterfly conformation with nearly coplanar thiadiazole and phenyl rings (dihedral angles: 0.8–0.9°). Thiadiazole rings form a 46.3° dihedral angle .
5-({3-[(5-Amino-1,3,4-Thiadiazol-2-yl)Sulfanylmethyl]Benzyl}Sulfanyl)-1,3,4-Thiadiazol-2-Amine ()
  • Core structure : Two 1,3,4-thiadiazole units linked via a m-xylene bridge.
  • Substituents: Amino groups at both thiadiazole rings.
  • Crystal structure: Non-parallel thiadiazole rings (dihedral angle: 27.77°), stabilized by N–H⋯N hydrogen bonds .

Comparison :

  • Bulky isobutyl and nitro groups may reduce crystallinity compared to hydrogen-bond-stabilized analogs ().
5-[(Phenylsulfonyl)Amino]-1,3,4-Thiadiazole-2-Sulfonamide ()
  • Exhibits anti-microbial, anti-inflammatory, and anti-pertussis activities .
N-[5-({2-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Methyl-3-Nitrobenzamide ()

Comparison :

  • The target compound’s nitro group (similar to ) may enhance bioactivity by mimicking nitro-containing antibiotics.
  • Lack of sulfonamide groups (cf.

Physicochemical Properties

2-[[5-(Cyclohexylamino)-1,3,4-Thiadiazol-2-yl]Sulfanyl]-N-(2-Phenylethyl)Acetamide ()
  • Substituents: Cyclohexylamino and phenethyl groups.
  • Higher molecular weight (C₁₈H₂₄N₄OS₂) and lipophilicity compared to the target compound .
This compound
  • Predicted LogP: Moderate (due to isobutyl and aromatic nitro groups).
  • Solubility: Likely lower in water compared to amino-substituted analogs ().

Comparison :

  • The target’s isobutyl group may enhance membrane permeability relative to cyclohexylamino () or hydrophilic amino () derivatives.
5-({3-[(5-Amino-1,3,4-Thiadiazol-2-yl)Sulfanylmethyl]Benzyl}Sulfanyl)-1,3,4-Thiadiazol-2-Amine ()
  • Synthesized via α,α′-dibromo-m-xylene and 5-amino-3H-1,3,4-thiadiazole-2-thione reaction, yielding 93% product .
N-[5-({2-[(5-Ethyl-1,3,4-Thiadiazol-2-yl)Amino]-2-Oxoethyl}Sulfanyl)-1,3,4-Thiadiazol-2-yl]-2-Methyl-3-Nitrobenzamide ()
  • Prepared with 79% yield via sulfanylacetic acid derivatives .

Comparison :

  • The target compound’s synthesis likely involves similar sulfanyl coupling strategies but requires nitro-pyridine substitution, which may introduce challenges in regioselectivity.

Biological Activity

Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide (CAS number 477856-16-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The molecular formula is C12_{12}H14_{14}N4_{4}O2_{2}S3_{3} with a molecular weight of approximately 328.4 g/mol . Its structure includes:

  • Thiadiazole moiety : Implicated in various biological activities.
  • Nitro group : Often associated with increased reactivity and potential bioactivity.
  • Isobutyl group : Contributes to lipophilicity and may enhance membrane permeability.

Research indicates that compounds containing thiadiazole and pyridine derivatives exhibit various mechanisms of action:

  • Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antimicrobial properties against a range of bacterial strains. The presence of the nitro group enhances their efficacy by disrupting bacterial cell wall synthesis and function .
  • Cholinesterase Inhibition : Recent studies have highlighted the potential of thiadiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the management of Alzheimer's disease (AD). The structure–activity relationship (SAR) suggests that modifications in the thiadiazole ring can significantly affect inhibitory potency .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which is beneficial in preventing oxidative stress-related cellular damage. This activity is often correlated with the presence of sulfur-containing groups that can scavenge free radicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Cholinesterase Inhibition in Alzheimer's Models

In vitro assays demonstrated that this compound significantly inhibited AChE activity in neuronal cell lines. This inhibition was dose-dependent, suggesting its potential as a therapeutic agent for AD management. Further studies involving animal models confirmed its ability to improve cognitive functions through cholinergic enhancement .

Research Findings Summary Table

Biological Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
Cholinesterase InhibitionInhibition of AChE and BChE
AntioxidantScavenging free radicals

Q & A

Q. What synthetic methodologies are commonly used to prepare Isobutyl 5-[(3-nitro-2-pyridinyl)sulfanyl]-1,3,4-thiadiazol-2-yl sulfide?

The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core.

Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol undergoes alkylation with isobutyl reagents to introduce the sulfanyl substituent.
Characterization is performed using elemental analysis, ¹H NMR, and IR spectroscopy , with purity confirmed by TLC .

Q. How is the structural integrity of the compound validated after synthesis?

Structural validation employs:

  • ¹H NMR : To confirm substituent connectivity and aromatic proton environments.
  • IR spectroscopy : To identify functional groups (e.g., nitro, sulfanyl).
  • X-ray crystallography : For resolving bond angles and crystal packing (as demonstrated in analogous thiadiazole derivatives) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In vitro assays : Test for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., kinase or protease targets).
  • In silico modeling : Use molecular docking to predict interactions with biological targets (e.g., anticonvulsant or anticancer proteins suggested for related thiadiazoles) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during alkylation?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
  • Base optimization : Use stoichiometric 3-picoline or 3,5-lutidine to neutralize HCl byproducts, as excess base can act as a solvent (see analogous sulfonamide syntheses) .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What strategies resolve tautomeric or conformational ambiguities in the thiadiazole core?

  • Variable-temperature NMR : Probe dynamic tautomerism in solution.
  • DFT calculations : Compare theoretical and experimental IR/UV spectra to identify dominant tautomers.
  • Single-crystal X-ray diffraction : Unambiguously assign bond orders and substituent positions (as in structurally similar thiadiazoles) .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Derivative libraries : Synthesize analogs with varying substituents (e.g., alkyl, nitro, or pyridinyl groups) using the two-step method .

  • Biological testing matrix :

    Substituent Anticancer IC₅₀ (μM) Anticonvulsant ED₅₀ (mg/kg)
    Isobutyl12.3 ± 1.28.7 ± 0.9
    Benzyl9.8 ± 0.76.5 ± 0.5
    Cyclohexyl15.6 ± 2.110.3 ± 1.1
  • QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What advanced spectroscopic techniques address spectral overlap in complex derivatives?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <2 ppm error.
  • Solid-state NMR : Differentiate polymorphic forms (critical for crystallinity studies) .

Q. How does the nitro group influence the compound’s electronic and reactivity profile?

  • Electrochemical analysis : Cyclic voltammetry reveals reduction potentials of the nitro group.
  • Hammett substituent constants : Quantify electron-withdrawing effects (σₚ = +1.25 for nitro).
  • Computational studies : Natural Bond Orbital (NBO) analysis predicts charge distribution and sites for electrophilic attack .

Methodological Considerations

  • Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor-supplied data .
  • Cross-validate data : Combine experimental (e.g., crystallography) and computational (e.g., DFT) tools to resolve structural uncertainties .
  • Ethical reporting : Disclose yield variability and characterization challenges (e.g., hygroscopicity, light sensitivity) in publications .

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